REACTION_CXSMILES
|
[CH2:1]([O:8]CC1C=CC=CC=1)[C:2]1C=CC=[CH:4][CH:3]=1.[CH2:16]([SH:18])C.B(F)(F)F.C[CH2:24][O:25][CH2:26][CH3:27]>C(Cl)Cl>[CH3:24][O:25][C:26]1[CH:27]=[C:1]([OH:8])[CH:2]=[CH:3][C:4]=1[S:18][CH3:16] |f:2.3|
|
Name
|
|
Quantity
|
9.27 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)S
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred overnight before the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was quenched with 2M HCl
|
Type
|
STIRRING
|
Details
|
stirred for a further 30 min
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
The mixture was then basified by the addition of 2M NaOH until pH 10
|
Type
|
WASH
|
Details
|
The mixture was then washed with EtOAc (3×50 mL)
|
Type
|
ADDITION
|
Details
|
The aqueous layer was re-acidified by the addition of 2M HCl to pH 1
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (4×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated to an oil
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography [SiO2; EtOAc/pentane (1:9→1:4)]
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1SC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.73 g | |
YIELD: PERCENTYIELD | 28% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |